molecular formula C9H9BrFN B8048447 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-

Cat. No.: B8048447
M. Wt: 230.08 g/mol
InChI Key: PAIDTQZFFGGOMH-SECBINFHSA-N
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Description

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, is a bromo-fluoro-substituted indenamine derivative. This compound is characterized by its unique structural features, including a bromine atom at the 5th position, a fluorine atom at the 6th position, and an amine group at the 1st position on the indene ring system. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the bromination and fluorination of indene derivatives followed by amination. The reaction conditions often require the use of strong brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The amination step can be achieved using ammonia or primary amines under suitable conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to handle the reagents and intermediates safely. The use of catalysts and advanced purification techniques ensures the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding indenone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Indenone derivatives, which are valuable intermediates in organic synthesis.

  • Reduction: Reduced amines or alcohols, which can be further functionalized.

  • Substitution: Substituted indenamines or indenones with different alkyl or aryl groups.

Scientific Research Applications

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules for drug discovery.

  • Medicine: It has potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.

  • Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The amine group plays a crucial role in forming hydrogen bonds with biological targets, influencing its pharmacological properties.

Comparison with Similar Compounds

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, is compared with other similar compounds, such as:

  • Indenone derivatives: These compounds share the indene core but differ in the presence of substituents and functional groups.

  • Bromo-fluoro-substituted amines: Similar compounds with different positions of bromine and fluorine atoms exhibit varying biological activities and chemical properties.

The uniqueness of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDTQZFFGGOMH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]1N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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